molecular formula C13H10FNO B1392025 2-(2-Fluorobenzoyl)-6-methylpyridine CAS No. 1187166-12-6

2-(2-Fluorobenzoyl)-6-methylpyridine

Cat. No. B1392025
M. Wt: 215.22 g/mol
InChI Key: MWBGZFAHPHZNHA-UHFFFAOYSA-N
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Description

“2-Fluorobenzoyl chloride” is a laboratory chemical . It reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Synthesis Analysis

The synthesis of “2-Fluorobenzoyl chloride” involves the reaction with ethyl 5-amino-1-methylpyrazole-4-carboxylate .


Molecular Structure Analysis

The molecular structures and conformational compositions of “2-Fluorobenzoyl chloride” have been investigated using gas electron diffraction data .


Chemical Reactions Analysis

“2-Fluorobenzoyl chloride” reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .


Physical And Chemical Properties Analysis

“2-Fluorobenzoyl chloride” is a colorless liquid with a refractive index of 1.536. It has a boiling point of 90-92 °C/15 mmHg and a melting point of 4 °C. The density is 1.328 g/mL at 25 °C .

Scientific Research Applications

Crystallographic Analysis

A study by Gallagher, Donnelly, and Lough (2009) focuses on a compound closely related to 2-(2-Fluorobenzoyl)-6-methylpyridine, specifically 2-Fluoro-N-(2-fluorobenzoyl)-N-(2-pyridyl)benzamide. This research explores the crystal structure of the compound, revealing a disordered 2-fluorobenzene ring and interactions within the crystal such as C—H⋯O and C—H⋯π(arene) interactions (Gallagher, Donnelly, & Lough, 2009).

Organic Acid-Base Salts Formation

In 2015, Thanigaimani et al. conducted research on organic acid-base salts using 2-amino-6-methylpyridine, a molecule structurally similar to 2-(2-Fluorobenzoyl)-6-methylpyridine. Their study includes the formation of crystalline organic acid-base salts and their characterization through various spectroscopic techniques and X-ray diffraction, highlighting the potential of such structures in various applications (Thanigaimani et al., 2015).

Synthesis of Fluorine-Containing Derivatives

Nosova et al. (2004) investigated the synthesis of fluorine-containing pyrido[1,2-a]quinazolin-6-ones, utilizing 2-aminopyridine and 2-amino-5-methylpyridine, again structurally related to 2-(2-Fluorobenzoyl)-6-methylpyridine. Their work demonstrates the formation of N,N’-diaroylpyridinium salts and their subsequent conversion, which could be relevant for the synthesis and applications of fluorine-containing compounds (Nosova et al., 2004).

Molecular and Crystal Structure Analysis

Ribet et al. (2005) carried out a study on the conformational analysis and crystal structure of a complex involving a molecule similar to 2-(2-Fluorobenzoyl)-6-methylpyridine. This research provides insights into the solid and solution conformations of such compounds, which can be crucial for understanding their behavior in various environments (Ribet et al., 2005).

Hydrodesulfurization Studies

Egorova and Prins (2004) explored the impact of 2-methylpyridine, a molecule related to 2-(2-Fluorobenzoyl)-6-methylpyridine, on the hydrodesulfurization of dibenzothiophene. Their findings highlight the influence of such compounds on catalytic processes, which could be relevant for understanding the catalytic behaviors of 2-(2-Fluorobenzoyl)-6-methylpyridine derivatives (Egorova & Prins, 2004).

Safety And Hazards

“2-Fluorobenzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(2-fluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBGZFAHPHZNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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